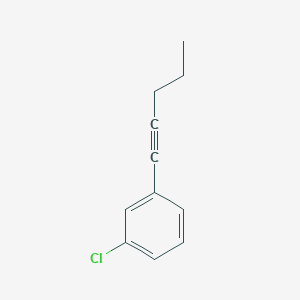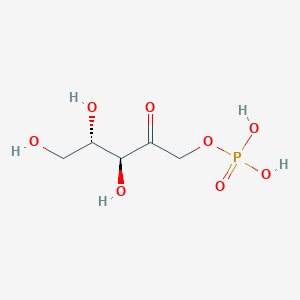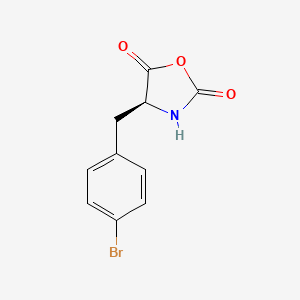
(2-i-Butyloxy-5-methylphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-iso-butyloxy-5-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in THF, a common solvent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-butyloxy-5-methylphenyl)zinc bromide typically involves the reaction of (2-iso-butyloxy-5-methylphenyl) bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(2−iso−butyloxy−5−methylphenyl)Br+Zn→(2−iso−butyloxy−5−methylphenyl)ZnBr
Industrial Production Methods
In an industrial setting, the production of (2-iso-butyloxy-5-methylphenyl)zinc bromide involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes:
Reactant Preparation: Purification of (2-iso-butyloxy-5-methylphenyl) bromide and zinc.
Reaction: Conducting the reaction in large reactors with continuous stirring and temperature control.
Purification: Removing by-products and unreacted materials through filtration and distillation.
Chemical Reactions Analysis
Types of Reactions
(2-iso-butyloxy-5-methylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or nickel, facilitating cross-coupling reactions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel complexes.
Solvents: THF, diethyl ether.
Major Products
The major products formed from these reactions include substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
(2-iso-butyloxy-5-methylphenyl)zinc bromide is used in various scientific research applications:
Organic Synthesis: Used in the formation of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Synthesis of pharmaceutical intermediates and active compounds.
Material Science: Preparation of polymers and advanced materials with specific properties.
Catalysis: Acts as a reagent in catalytic processes to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism by which (2-iso-butyloxy-5-methylphenyl)zinc bromide exerts its effects involves the transfer of the phenyl group to an electrophile. The zinc atom facilitates this transfer by stabilizing the negative charge on the phenyl group, making it more nucleophilic. This process is crucial in cross-coupling reactions, where the phenyl group is transferred to another molecule, forming a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- (2-ethoxy-5-methylphenyl)zinc bromide
- (2-methoxy-5-methylphenyl)zinc bromide
- (2-propoxy-5-methylphenyl)zinc bromide
Uniqueness
(2-iso-butyloxy-5-methylphenyl)zinc bromide is unique due to its specific substituent, the iso-butyloxy group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in reactions requiring high selectivity and efficiency.
Properties
Molecular Formula |
C11H15BrOZn |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-4-(2-methylpropoxy)benzene-5-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-9(2)8-12-11-6-4-10(3)5-7-11;;/h4-6,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
JXLRDEVIAATWEE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[C-]=C(C=C1)OCC(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


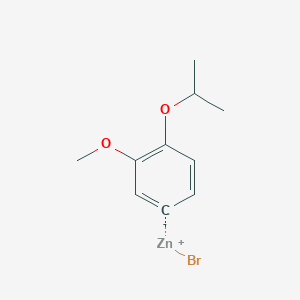
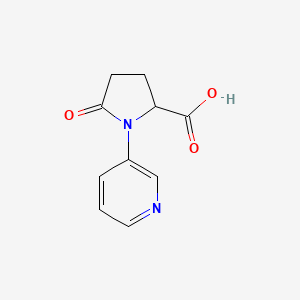

![2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14882964.png)
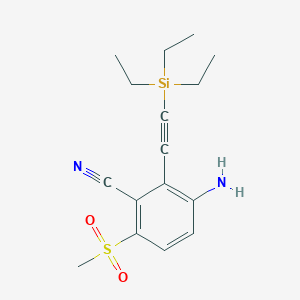
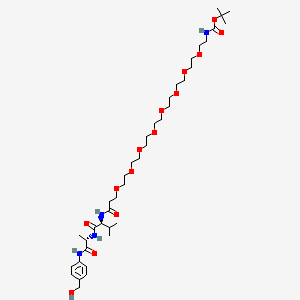
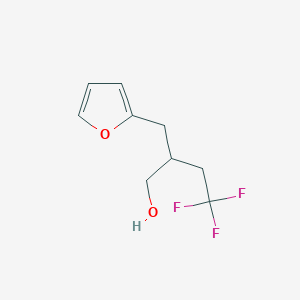

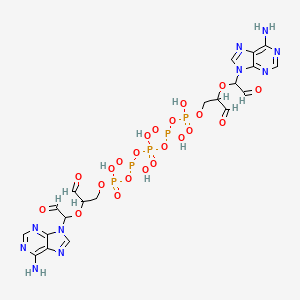
![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me](/img/structure/B14883001.png)
![2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14883005.png)
